3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile
Description
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a tertiary amine derivative featuring a benzonitrile core substituted with a methyl group linked to a 2-hydroxyethyl-isopropylamine moiety.
Properties
IUPAC Name |
3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(2)15(6-7-16)10-13-5-3-4-12(8-13)9-14/h3-5,8,11,16H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNIJVIBNAMCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The compound features a benzonitrile core, which includes a cyano group attached to a benzene ring, along with an isopropylamino group and a hydroxyethyl substituent. These functional groups suggest potential for diverse interactions within biological systems, making it a candidate for further pharmacological evaluation.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit significant pharmacological effects, particularly as a potential antidepressant or anxiolytic agent. This is attributed to its interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .
Furthermore, compounds with similar structures have shown antibacterial properties. For instance, related nitrile compounds have demonstrated broad-spectrum activity against various bacterial pathogens, including enteric pathogens . This suggests that this compound could also possess antibacterial activity, warranting further investigation.
The mechanism of action for compounds like this compound often involves the modulation of neurotransmitter systems or disruption of bacterial cell functions. For example, some nitrile derivatives have been found to induce stress on bacterial cell envelopes, leading to alterations in the proton motive force (PMF) and subsequent cell death . Understanding these mechanisms can guide the development of this compound as a therapeutic agent.
Case Studies and Experimental Data
- Antidepressant Activity : In vitro studies have shown that similar compounds can effectively bind to serotonin receptors, suggesting potential efficacy in treating depression and anxiety disorders .
- Antibacterial Efficacy : A study on related nitrile compounds revealed potent bactericidal activity against enteropathogens. The mechanism involved inducing stress on the bacterial cell envelope, leading to significant reductions in bacterial counts during time-kill assays .
- Safety Profile : Initial toxicity assessments indicate a favorable safety profile for this compound in both in vitro and in vivo models, which is critical for its development as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile | Different position of amino substitution | |
| This compound | Variation in substitution pattern affecting reactivity | |
| Alpha-[[(2-Hydroxyethyl)amino]methyl]-1-phenylethanol | Contains an additional phenyl group |
This table highlights the structural variations among similar compounds and their implications for biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Flexibility : The benzonitrile core is retained in 5FB and Compound 41, but substituents diverge significantly. The hydroxyethyl-isopropylamine group in the target compound contrasts with 5FB’s trifluoromethyl and thiazolidinedione moieties, which enhance receptor-binding specificity .
Polarity and Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to 5FB’s trifluoromethyl group and Compound 41’s nitroaromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
